molecular formula C23H24N6O4 B2964520 CNT2 inhibitor-1

CNT2 inhibitor-1

Cat. No.: B2964520
M. Wt: 448.5 g/mol
InChI Key: YJLIKUSWRSEPSM-WGQQHEPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

CNT2 Inhibitor-1 interacts with the CNT2 protein, a member of the solute carrier family responsible for the uptake and efflux of nutrients, metabolites, and xenobiotics in human cells . The inhibitor specifically targets CNT2, thereby affecting the transport of purines .

Cellular Effects

The inhibition of CNT2 by this compound impacts various cellular processes. It influences cell function by altering the transport of purine nucleosides, which are crucial for DNA and RNA synthesis. This could potentially affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the CNT2 protein and inhibiting its function. This prevents the transport of purine nucleosides into the cell, thereby affecting nucleotide synthesis and potentially altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively inhibit CNT2 over time. HEK293–JumpIn–SLC28A2 cells were pretreated with 31.6 µM this compound for 1 h to inhibit SLC28A2 .

Metabolic Pathways

This compound is involved in the metabolic pathways of purine nucleosides. By inhibiting CNT2, it affects the transport of these nucleosides, potentially impacting metabolic flux or metabolite levels .

Transport and Distribution

This compound, by virtue of inhibiting CNT2, affects the transport and distribution of purine nucleosides within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, where CNT2 is located. Its activity would be focused on this location, inhibiting the function of CNT2 and thereby affecting the transport of purine nucleosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-aminoadenosine derivatives, including PMID25815140C48, involves the modification of adenosine at the 8-position. The specific synthetic route and reaction conditions for this compound are detailed in patent US20070179115 . The process typically involves the use of various reagents and catalysts to achieve the desired modification.

Industrial Production Methods

While specific industrial production methods for PMID25815140C48 are not explicitly detailed in the available literature, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

PMID25815140C48 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce a variety of substituted adenosine compounds.

Scientific Research Applications

PMID25815140C48 has several scientific research applications, including:

    Chemistry: It is used as a probe to study the inhibition of the human sodium/nucleoside cotransporter 2.

    Biology: The compound is utilized in biological studies to understand nucleoside transport mechanisms.

    Medicine: It has potential therapeutic applications due to its inhibitory effects on nucleoside transporters, which are involved in various physiological processes.

    Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PMID25815140C48 include other 8-aminoadenosine derivatives and inhibitors of nucleoside transporters. Some examples are:

  • 8-(4-phenylbenzylamino)adenosine
  • CNT2 inhibitor-1

Uniqueness

PMID25815140C48 is unique due to its specific modification at the 8-position of adenosine, which confers its inhibitory activity against CNT2. This makes it a valuable tool for studying nucleoside transport and developing potential therapeutic agents .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLIKUSWRSEPSM-WGQQHEPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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